molecular formula C9H12O6 B13391979 (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one CAS No. 886749-48-0

(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

Cat. No.: B13391979
CAS No.: 886749-48-0
M. Wt: 216.19 g/mol
InChI Key: BDBGJSXZKMTMGP-NMKDILQJSA-N
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Description

(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[63002,6]undecan-10-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by cyclization and functional group modifications. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce halogen atoms into the structure.

Scientific Research Applications

(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one: Unique due to its specific tricyclic structure and functional groups.

    Other Tricyclic Compounds: Compounds with similar tricyclic frameworks but different functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

886749-48-0

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

InChI

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4+,5-,6+,8?/m0/s1

InChI Key

BDBGJSXZKMTMGP-NMKDILQJSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)O)OC2O1)C

Canonical SMILES

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C

Origin of Product

United States

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